molecular formula C8H10N4O B13099800 5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 108099-32-7

5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one

Cat. No.: B13099800
CAS No.: 108099-32-7
M. Wt: 178.19 g/mol
InChI Key: YJWCZEIEZXSZQO-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization . Additionally, it can act as an inhibitor of enzymes like CDK2, which is involved in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-6-Methyl-[1,2,4]Triazolo[1,5-a]Pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

CAS No.

108099-32-7

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

5-ethyl-6-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O/c1-3-6-5(2)7(13)12-8(11-6)9-4-10-12/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

YJWCZEIEZXSZQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)N2C(=N1)N=CN2)C

Origin of Product

United States

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